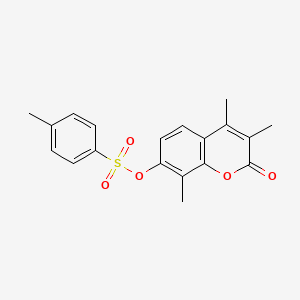
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as TMCB, is a chemical compound that has been widely used in scientific research for its unique properties. TMCB is a fluorescent probe that can be used to detect various biological molecules, including proteins, lipids, and nucleic acids. In
Wirkmechanismus
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the intercalation of the compound into the target molecule, which leads to changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has a planar structure that allows it to fit into the grooves of DNA and RNA, as well as the hydrophobic pockets of proteins and lipids. The intercalation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate into the target molecule causes changes in the local environment, which leads to changes in fluorescence intensity.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have minimal toxicity and does not affect cell viability or proliferation. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been used in live cell imaging studies to visualize the localization and dynamics of various biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has also been used in biochemical assays to measure enzyme activity and protein-ligand interactions. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have high sensitivity and specificity for the detection of biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments include its high sensitivity and specificity, as well as its ability to detect a wide range of biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is also relatively easy to use and can be applied to a variety of experimental systems. The limitations of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate include its cost, as well as the need for specialized equipment, such as fluorescence microscopes, to visualize the fluorescence signal.
Zukünftige Richtungen
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in scientific research. One direction is the development of new 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate analogs with improved properties, such as increased fluorescence intensity or specificity for certain biological molecules. Another direction is the application of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in high-throughput screening assays for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a valuable tool for scientific research and has the potential for further development and application in the future.
Synthesemethoden
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate as a yellow powder with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for large-scale production of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. For example, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect the activity of enzymes, such as phospholipases and proteases, by monitoring changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used to detect lipid droplets in cells, which is important for the study of lipid metabolism and obesity. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect nucleic acids, such as DNA and RNA, by intercalating into the nucleic acid structure and emitting fluorescence.
Eigenschaften
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-11-5-7-15(8-6-11)25(21,22)24-17-10-9-16-12(2)13(3)19(20)23-18(16)14(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHRNCPJCGZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
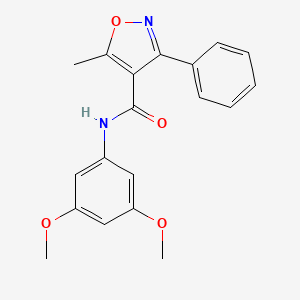

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
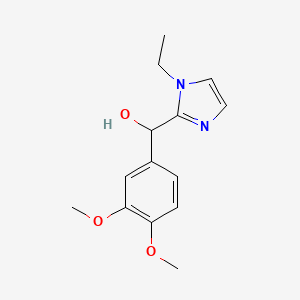
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
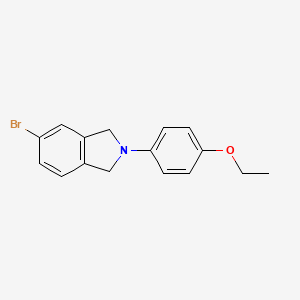
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
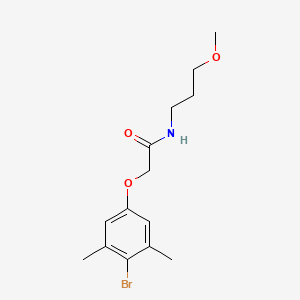
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)